ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate

Catalog No.
S12882215
CAS No.
M.F
C18H28O2
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate

Product Name

ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate

IUPAC Name

ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C18H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3,6-7,9-10,12-13H,1,4-5,8,11,14-17H2,2H3/b7-6-,10-9-,13-12-

InChI Key

SLXBQEDLVODPNT-QNEBEIHSSA-N

Canonical SMILES

CCOC(=O)CCCCC=CCC=CCC=CCC=C

Isomeric SMILES

CCOC(=O)CCCC/C=C\C/C=C\C/C=C\CC=C

Description

Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of (6Z,9Z,12Z,15Z)-hexadecatetraenoic acid with the hydroxy group of ethanol.

Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate is a polyunsaturated fatty acid ester with significant structural and functional properties. The compound is characterized by its long carbon chain and multiple double bonds, specifically at the 6th, 9th, 12th, and 15th positions in the hexadecane backbone. Its molecular formula is C18H28O2C_{18}H_{28}O_2 with a molecular weight of 276.41 g/mol. The compound is often referred to as ethyl 6(Z),9(Z),12(Z),15(Z)-hexadecatetraenoate and is identified by the CAS number 845779-89-7 .

Typical of unsaturated compounds. These include:

  • Hydrogenation: The addition of hydrogen across double bonds can convert it into a saturated fatty acid ester.
  • Oxidation: Exposure to oxygen can lead to the formation of peroxides or other oxidation products.
  • Esterification: It can react with alcohols to form new esters.
  • Transesterification: This process involves the exchange of the alkoxy group in the presence of an alcohol and can be utilized in biodiesel production.

Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate exhibits notable biological activities. It is known for its potential anti-inflammatory properties and has been studied for its effects on cell signaling pathways associated with inflammation and cancer. Research indicates that it may influence cell proliferation and apoptosis in various cancer cell lines . Additionally, its structure suggests potential benefits in cardiovascular health due to its polyunsaturated nature.

Several methods exist for synthesizing ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate:

  • Chemical Synthesis: This typically involves multi-step reactions starting from simpler fatty acids or their derivatives through processes such as alkylation and dehydrogenation.
  • Biotechnological Approaches: Enzymatic synthesis using lipases or other biocatalysts can yield this compound from natural sources or through fermentation processes.
  • Extraction from Natural Sources: It can also be isolated from certain algae or plant oils known to contain high levels of polyunsaturated fatty acids.

Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate finds applications in various fields:

  • Nutraceuticals: Due to its health benefits related to heart health and inflammation.
  • Cosmetics: As an ingredient in skin care formulations due to its moisturizing properties.
  • Food Industry: Used as a food additive or supplement for enhancing nutritional profiles.
  • Pharmaceuticals: Potential use in drug formulations targeting inflammatory diseases or cancer therapies.

Studies focusing on the interactions of ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate with biological systems have shown that it can modulate signaling pathways involved in inflammation and cancer progression. Its interactions with cellular membranes and proteins have been explored to understand its mechanism of action better. Further research is ongoing to elucidate specific targets within these pathways .

Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate shares structural similarities with several other polyunsaturated fatty acids. Here are some comparable compounds:

Compound NameMolecular FormulaDouble BondsUnique Features
Methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoateC19H30O2C_{19}H_{30}O_24One additional carbon compared to ethyl ester
Ethyl arachidonateC20H34O2C_{20}H_{34}O_24Contains an additional carbon chain
Ethyl linoleateC18H32O2C_{18}H_{32}O_22Fewer double bonds than hexadecatetraenoate
Ethyl eicosapentaenoateC20H30O2C_{20}H_{30}O_25Higher degree of unsaturation

Uniqueness

Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate is unique due to its specific configuration of double bonds which may impart distinct biological activities compared to other similar compounds. Its structure allows it to participate in various biochemical interactions that are critical for understanding its potential therapeutic applications.

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Exact Mass

276.208930132 g/mol

Monoisotopic Mass

276.208930132 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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